

physical and chemical properties of PSI-7410

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Compound of Interest

Compound Name: **PSI-7410**
Cat. No.: **B15602204**

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PSI-7410: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7410 is a key intermediate in the metabolic activation of the highly successful direct-acting antiviral agent sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As the diphosphate metabolite of the active uridine nucleotide analog, **PSI-7410** plays a critical role in the intracellular phosphorylation cascade that ultimately yields the pharmacologically active triphosphate form. This guide provides a comprehensive overview of the known physical and chemical properties of **PSI-7410**, its mechanism of action, and the experimental methodologies used for its characterization.

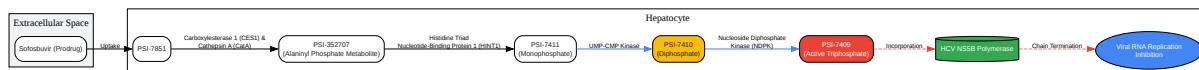
Physical and Chemical Properties

Quantitative physicochemical data for **PSI-7410** is not extensively available in public literature, a common characteristic for transient intracellular metabolites. The focus of most research has been on the parent prodrug (sofosbuvir) and the final active triphosphate metabolite (PSI-7409 or GS-461203). However, based on its structure and the available information on related compounds, the following properties can be summarized.

Property	Data
IUPAC Name	(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-hydroxy-4-methyl-3-(phosphonoxy)tetrahydrofuran-2-yl)methyl diphosphate
Synonyms	Sofosbuvir diphosphate, GS-331007 diphosphate
Molecular Formula	C10H15FN2O14P3
Molecular Weight	487.14 g/mol
Appearance	Expected to be a solid.
Solubility	Expected to be soluble in aqueous solutions due to the presence of multiple phosphate groups.
pKa	The phosphate groups would have multiple pKa values, contributing to the molecule's negative charge at physiological pH. Specific values are not reported.
Stability	As a phosphate ester, it may be susceptible to hydrolysis, particularly at non-neutral pH.

Mechanism of Action: The Sofosbuvir Activation Pathway

PSI-7410 is not a direct inhibitor of the HCV NS5B polymerase. Instead, it is a crucial precursor to the active antiviral agent, **PSI-7409** (sofosbuvir triphosphate). The metabolic activation of sofosbuvir to its active form is a multi-step intracellular process.



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Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of isolated **PSI-7410** are not commonly found in the literature. However, based on established methods for nucleoside diphosphates and the analysis of sofosbuvir metabolites, the following outlines the general procedures that would be employed.

Enzymatic Synthesis of **PSI-7410**

A common method for preparing nucleoside diphosphates like **PSI-7410** is through enzymatic phosphorylation of the corresponding monophosphate (PSI-7411).

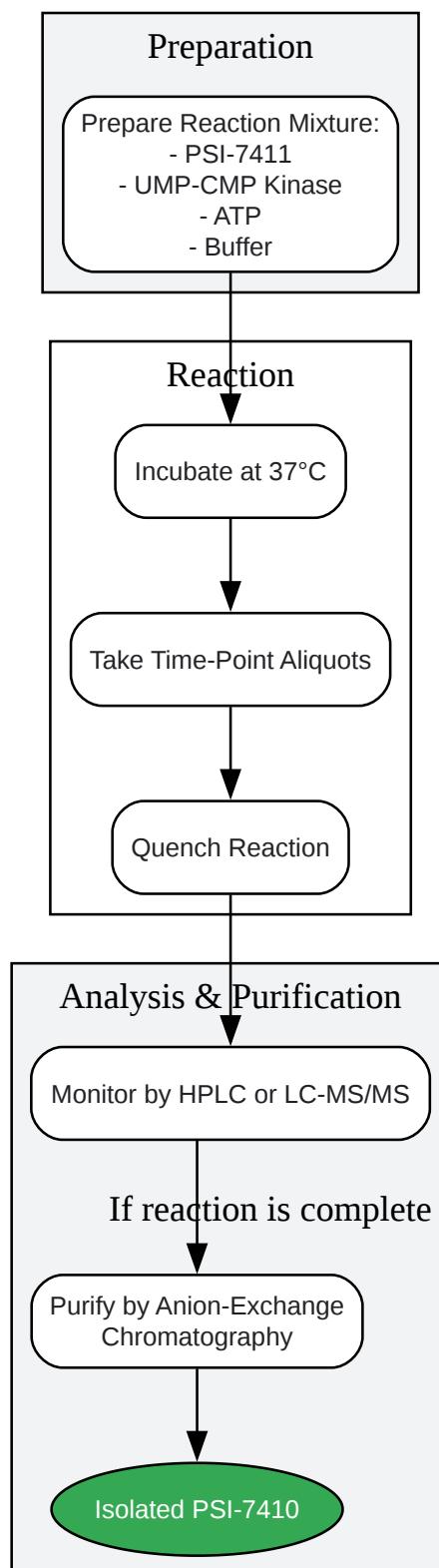
Objective: To synthesize **PSI-7410** from PSI-7411 using UMP-CMP kinase.

Materials:

- PSI-7411 (substrate)
- Recombinant human UMP-CMP kinase
- ATP (phosphate donor)
- Reaction buffer (e.g., Tris-HCl with MgCl₂)
- Quenching solution (e.g., perchloric acid or EDTA)

Procedure:

- A reaction mixture is prepared containing PSI-7411, an excess of ATP, and UMP-CMP kinase in the reaction buffer.
- The reaction is incubated at a controlled temperature (typically 37°C).
- Aliquots of the reaction mixture are taken at various time points.
- The reaction in the aliquots is stopped by adding a quenching solution.
- The formation of **PSI-7410** is monitored by analytical techniques such as HPLC or LC-MS/MS.
- Upon completion, the **PSI-7410** can be purified from the reaction mixture using techniques like anion-exchange chromatography.



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Caption: General workflow for the enzymatic synthesis of **PSI-7410**.

Characterization by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for the detection and quantification of **PSI-7410** in biological matrices.

Objective: To identify and quantify **PSI-7410** using LC-MS/MS.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A reverse-phase column suitable for polar compounds (e.g., C18).
- A triple quadrupole or high-resolution mass spectrometer.

Procedure:

- Sample Preparation: Intracellular metabolites are extracted from cells (e.g., hepatocytes) using a suitable extraction solvent (e.g., methanol/water).
- Chromatographic Separation: The extracted sample is injected into the HPLC/UHPLC system. A gradient elution is typically used with a mobile phase containing an ion-pairing agent to retain the highly polar phosphate-containing molecules on the reverse-phase column.
- Mass Spectrometric Detection: The eluent from the chromatography is introduced into the mass spectrometer. For **PSI-7410**, negative ion mode electrospray ionization (ESI) is typically used.
- Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for **PSI-7410** are monitored.

Characterization by NMR Spectroscopy

While a complete NMR spectrum for isolated **PSI-7410** is not readily available, ¹⁹F and ³¹P NMR spectroscopy would be key techniques for its structural confirmation.

- **19F NMR:** The fluorine atom at the 2' position of the ribose sugar would give a distinct signal in the 19F NMR spectrum. The chemical shift and coupling constants of this signal would provide information about the local chemical environment.
- **31P NMR:** The three phosphorus atoms in the diphosphate group would give rise to signals in the 31P NMR spectrum. The chemical shifts and coupling patterns would confirm the presence and connectivity of the phosphate groups.

Conclusion

PSI-7410 is a pivotal, albeit transient, molecule in the therapeutic action of sofosbuvir. While detailed data on its isolated physical and chemical properties are scarce, its role in the metabolic activation pathway is well-established. The experimental methodologies outlined provide a framework for its synthesis and characterization, which are essential for a comprehensive understanding of the pharmacology of sofosbuvir and the development of future nucleotide-based antiviral therapies. Further research into the specific properties of this key metabolite could provide deeper insights into the intracellular kinetics and efficacy of this important class of drugs.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com